2,3-Dimethylpyridine-4-thiol
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Overview
Description
2,3-Dimethylpyridine-4-thiol is an organic compound with the molecular formula C7H9NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions and a thiol group at the 4 position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with sulfur-containing reagents under specific conditions. For instance, the reaction of 2,3-dimethylpyridine with hydrogen sulfide in the presence of a catalyst can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a column packed with a suitable catalyst can facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,3-Dimethylpyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylpyridine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the thiol group, resulting in different reactivity and applications.
4-Methylpyridine-2-thiol: Has a similar thiol group but different methyl group positioning, affecting its chemical properties.
2,4-Dimethylpyridine-3-thiol: Another isomer with different substitution patterns.
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C7H9NS/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
BAAPNIUJPUGWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=CC1=S)C |
Origin of Product |
United States |
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